molecular formula C12H15FN2O6 B12573756 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione CAS No. 294840-18-9

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione

Cat. No.: B12573756
CAS No.: 294840-18-9
M. Wt: 302.26 g/mol
InChI Key: AXPDYMRBWDOQKP-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is primarily used as an antineoplastic agent, particularly in the treatment of various cancers such as liver, gastrointestinal, breast, and head and neck cancers . This compound is a derivative of uracil and is known for its ability to inhibit DNA synthesis, making it effective in cancer treatment.

Preparation Methods

The synthesis of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione involves several steps:

    Starting Material: The synthesis begins with methyl-2-deoxy-D-ribofuranoside.

    Protection and Activation: The hydroxyl groups are protected using p-toluenesulfonyl chloride, followed by hydrolysis with acetic acid and hydrochloric acid to replace the methoxy group with chlorine.

    Condensation: The activated sugar is then condensed with 1-acetoxymercuri-5-fluorouracil.

    Deprotection: The final step involves deprotecting the intermediate to yield the desired product.

Chemical Reactions Analysis

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione involves its incorporation into DNA, where it inhibits thymidylate synthase. This inhibition prevents the synthesis of thymidine, a nucleotide essential for DNA replication. As a result, the compound disrupts DNA synthesis and induces cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione is unique among fluorinated pyrimidine analogs due to its specific structure and mechanism of action. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications.

Properties

CAS No.

294840-18-9

Molecular Formula

C12H15FN2O6

Molecular Weight

302.26 g/mol

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H15FN2O6/c1-6(17)3-15-11(19)7(13)4-14(12(15)20)10-2-8(18)9(5-16)21-10/h4,8-10,16,18H,2-3,5H2,1H3/t8-,9+,10+/m0/s1

InChI Key

AXPDYMRBWDOQKP-IVZWLZJFSA-N

Isomeric SMILES

CC(=O)CN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)F

Canonical SMILES

CC(=O)CN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.